anti-Chrysenetriol epoxide
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Overview
Description
9-Hydroxychrysene-1,2-diol-3,4-oxide is a complex organic compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is a metabolite of chrysene, a well-known PAH, and is known for its significant biological activity, including mutagenic and carcinogenic properties .
Preparation Methods
The synthesis of 9-Hydroxychrysene-1,2-diol-3,4-oxide typically involves the metabolic activation of chrysene by mammalian enzymes. This process includes several steps:
Hydroxylation: Chrysene undergoes hydroxylation to form 9-hydroxychrysene.
Diol Formation: Further hydroxylation leads to the formation of 9-hydroxychrysene-1,2-diol.
Epoxidation: The final step involves the epoxidation of 9-hydroxychrysene-1,2-diol to produce 9-Hydroxychrysene-1,2-diol-3,4-oxide.
Chemical Reactions Analysis
9-Hydroxychrysene-1,2-diol-3,4-oxide undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form more reactive species.
Reduction: Reduction reactions can convert it back to less oxidized forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by others.
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
9-Hydroxychrysene-1,2-diol-3,4-oxide has several scientific research applications:
Chemistry: It is used to study the metabolic pathways of PAHs and their activation mechanisms.
Biology: Researchers use it to understand the biological effects of PAHs, including their mutagenic and carcinogenic properties.
Medicine: It is studied for its potential role in cancer development and as a model compound for developing anti-cancer drugs.
Industry: It is used in the development of materials that can detect or neutralize PAHs.
Mechanism of Action
The mechanism of action of 9-Hydroxychrysene-1,2-diol-3,4-oxide involves its activation by mammalian enzymes to form reactive intermediates. These intermediates can bind to DNA, leading to mutations and potentially causing cancer. The hydroxyl group in the compound may resonance-stabilize the bay-region carbonium ion that results from the opening of the oxirane ring, enhancing its reactivity .
Comparison with Similar Compounds
9-Hydroxychrysene-1,2-diol-3,4-oxide is unique compared to other similar compounds due to its high chemical reactivity and biological activity. Similar compounds include:
Chrysene-1,2-diol-3,4-oxide: Less reactive and less mutagenic.
3-Hydroxybenzo[a]pyrene-7,8-diol-9,10-oxide: Another PAH metabolite with similar mutagenic properties but different structural features.
Properties
CAS No. |
104975-31-7 |
---|---|
Molecular Formula |
C18H14O4 |
Molecular Weight |
294.3 g/mol |
IUPAC Name |
(3S,5R,6S,7R)-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12(17),13,15,18-heptaene-6,7,14-triol |
InChI |
InChI=1S/C18H14O4/c19-9-3-1-8-2-4-11-10(13(8)7-9)5-6-12-14(11)17-18(22-17)16(21)15(12)20/h1-7,15-21H/t15-,16+,17+,18-/m1/s1 |
InChI Key |
PAPRUUIWEKWIAZ-VSZNYVQBSA-N |
SMILES |
C1=CC(=CC2=C1C=CC3=C2C=CC4=C3C5C(O5)C(C4O)O)O |
Isomeric SMILES |
C1=CC(=CC2=C1C=CC3=C2C=CC4=C3[C@H]5[C@H](O5)[C@H]([C@@H]4O)O)O |
Canonical SMILES |
C1=CC(=CC2=C1C=CC3=C2C=CC4=C3C5C(O5)C(C4O)O)O |
Synonyms |
1,2,9-trihydroxy-3,4-epoxy-1,2,3,4-tetrahydrochrysene 1,2,9-trihydroxy-3,4-oxy-1,2,3,4-tetrahydrochrysene 9-HCDO 9-hydroxychrysene-1,2-diol-3,4-oxide |
Origin of Product |
United States |
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